molecular formula C15H14ClNO3S B3386483 4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide CAS No. 732291-49-5

4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide

Cat. No.: B3386483
CAS No.: 732291-49-5
M. Wt: 323.8 g/mol
InChI Key: MFINZOHILQOXPH-UHFFFAOYSA-N
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Description

4-Acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide is a chemical compound with the CAS Registry Number 732291-49-5 and a molecular weight of 323.79 g/mol. Its molecular formula is C 15 H 14 ClNO 3 S . This research chemical is supplied as a building block for use in chemical synthesis and research applications . As a sulfonamide derivative featuring both acetyl and chlorobenzyl functional groups, it serves as a versatile precursor in medicinal chemistry and drug discovery research. Researchers may utilize this compound in the synthesis of more complex molecules, study its potential as a pharmacophore, or investigate its biochemical properties. The structure suggests potential for interaction with various biological targets, but its specific mechanism of action and research value are subject to ongoing investigation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human, veterinary, or clinical use . All necessary safety data sheets should be consulted before handling. This compound is not controlled and is not classified as hazardous for shipping .

Properties

IUPAC Name

4-acetyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-11(18)12-6-8-14(9-7-12)21(19,20)17-10-13-4-2-3-5-15(13)16/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFINZOHILQOXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215289
Record name 4-Acetyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732291-49-5
Record name 4-Acetyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732291-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-N-[(2-chlorophenyl)methyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-acetylbenzenesulfonyl chloride with 2-chlorobenzylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related sulfonamides from the provided evidence:

Compound Name Molecular Formula Substituents on Sulfonamide Nitrogen Molecular Weight (g/mol) Key Features
Target Compound C₁₅H₁₄ClNO₃S 2-Chlorobenzyl 323.80 Base structure; balance of lipophilicity and electronic effects.
4-acetyl-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzene-1-sulfonamide [] C₁₉H₂₀N₂O₅S 1-(4-Methoxyphenyl)-2-oxopyrrolidin-3-yl 388.44 Pyrrolidinone ring increases polarity; methoxy group enhances solubility.
4-acetyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide [] C₁₈H₂₂N₄O₃S [1-(Pyrazin-2-yl)piperidin-4-yl]methyl 374.46 Pyrazine introduces hydrogen-bonding sites; piperidine adds conformational flexibility.
4-Methyl-N-[(S)-1-phenylethyl]benzene-sulfonamide [] C₁₅H₁₇NO₂S (S)-1-Phenylethyl 275.36 Methyl vs. acetyl; stereospecific interactions due to (S)-configuration.
Clopidogrel Hydrogen Sulfate [] C₁₆H₁₈ClNO₆S₂ Thienopyridine-linked (2-chlorophenyl) 419.90 Prodrug with thienopyridine core; antiplatelet activity via P2Y12 inhibition.

Key Observations

Substituent Effects on Solubility: The target compound’s 2-chlorobenzyl group confers moderate lipophilicity, whereas the pyrrolidinone-containing analog () includes a polar lactam ring, likely improving aqueous solubility .

Biological Activity :

  • Clopidogrel () shares a 2-chlorophenyl group with the target compound but acts as a prodrug requiring hepatic activation. This contrasts with sulfonamides, which often act directly on targets like carbonic anhydrase .
  • The (S)-1-phenylethyl substituent in highlights the role of stereochemistry in biological interactions, suggesting enantiomeric purity is critical for activity in chiral environments .

Synthetic Considerations: Synthesis of the pyrrolidinone analog () may involve multi-step routes with protecting groups for the lactam ring, whereas the target compound could be synthesized via direct alkylation of 4-acetylbenzenesulfonamide with 2-chlorobenzyl bromide under basic conditions. The use of TDAE (tetrakis(dimethylamino)ethylene) in for sulfonamide synthesis suggests reductive amination or coupling strategies applicable to related compounds .

Biological Activity

4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with acetylating agents and chlorinated phenyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of sulfonamides, including the compound . The following key findings highlight its biological activity:

  • Antibacterial Effects : The compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro testing has shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli at varying concentrations .
  • Mechanism of Action : The antimicrobial action is primarily attributed to the inhibition of bacterial folate synthesis, which is essential for nucleic acid synthesis. This mechanism is common among sulfonamides .

Anticancer Activity

Research has also indicated potential anticancer properties:

  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate (DU145) and leukemia (K562) cells. The IC50 values suggest significant potency compared to standard chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Modifications to the sulfonamide moiety influence cytotoxicity. For instance, the presence of electron-withdrawing groups enhances activity, while bulky substituents may reduce efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of sulfonamide derivatives, including our compound, against common pathogens. Results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study concluded that the chlorophenyl group significantly contributes to the compound's effectiveness against resistant bacterial strains .

Case Study 2: Anticancer Potential

In a comparative study assessing various sulfonamides for anticancer properties, this compound was found to induce apoptosis in cancer cells via caspase activation. This was corroborated by flow cytometry analyses showing increased early apoptotic cell populations upon treatment .

Data Tables

Activity Type Tested Strains/Cell Lines IC50 Values (µg/mL) Notes
AntibacterialS. aureus12.5Moderate activity against Gram-positive
E. coli15.0Effective against Gram-negative
AnticancerDU1458.0Significant cytotoxicity
K56210.5Induces apoptosis

Q & A

Q. What synthetic routes are commonly employed for 4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of a chlorophenylmethylamine intermediate with 4-acetylbenzenesulfonyl chloride. Key steps include:

  • Reagent selection : Use triethylamine or sodium bicarbonate as a base to deprotonate intermediates and facilitate nucleophilic substitution .
  • Solvent optimization : Polar aprotic solvents like dichloromethane or DMF enhance reaction efficiency by stabilizing charged intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation .
  • Purity assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) monitors conversion rates and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this sulfonamide derivative?

A combination of methods is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the acetyl group (δ ~2.6 ppm for CH3_3) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the chlorophenylmethyl moiety, confirming stereoelectronic effects .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 364.06) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial screening : Broth microdilution assays against Staphylococcus aureus or Candida albicans to determine minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or carbonic anhydrase, given sulfonamides’ known affinity for these enzymes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling guide the rational design of analogs with enhanced bioactivity?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2, prioritizing substituents that improve hydrogen bonding with Arg120 or Tyr355 .
  • QSAR analysis : Quantitative structure-activity relationship models correlate acetyl group electronegativity with antimicrobial potency .
  • MD simulations : Assess stability of sulfonamide-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid acetylation or hepatic clearance) .
  • Prodrug design : Mask the sulfonamide group with ester linkages to improve membrane permeability .
  • Species-specific metabolism : Compare metabolite profiles in murine vs. human hepatocytes to explain efficacy gaps .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

  • Forced degradation studies : Expose the compound to HCl (pH 1.2) or NaOH (pH 12.8) at 40°C for 24 hours, then quantify degradation products via UPLC-PDA .
  • Excipient compatibility : Test interactions with common stabilizers (e.g., lactose or PVP) using differential scanning calorimetry (DSC) .

Q. What mechanistic insights explain its selectivity for bacterial vs. human carbonic anhydrase isoforms?

  • Crystallographic analysis : Compare binding poses in bacterial CA (e.g., Mycobacterium tuberculosis CA) vs. human CA-II. The 2-chlorophenyl group may sterically hinder human isoform binding .
  • Mutagenesis studies : Replace Thr199 in human CA-II with bacterial-equivalent residues to evaluate steric and electronic contributions .

Methodological Considerations

Q. How should researchers design control experiments to validate target engagement in cellular assays?

  • Negative controls : Use sulfonamide derivatives lacking the acetyl group to isolate pharmacophore contributions .
  • Competitive inhibition : Co-administer known inhibitors (e.g., acetazolamide for CA) to confirm on-target effects .
  • Knockout models : CRISPR-Cas9-generated CA-deficient cell lines to verify mechanism .

Q. What analytical workflows are recommended for detecting trace impurities in bulk synthesis?

  • LC-MS/MS : Identify low-abundance byproducts (e.g., des-acetyl analogs) with a detection limit of 0.1% .
  • NMR spiking : Add authentic standards of suspected impurities to confirm peak assignments .

Q. How can researchers leverage structural analogs to elucidate structure-activity relationships (SAR)?

  • Analog synthesis : Replace the acetyl group with propionyl or trifluoroacetyl to assess electronic effects on COX-2 inhibition .
  • Pharmacophore mapping : Overlay energy-minimized conformers of active/inactive analogs to identify essential spatial features .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide
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4-acetyl-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide

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